molecular formula C22H18ClN5O2S B15054485 N-(5-Chloro-2-methoxyphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(5-Chloro-2-methoxyphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B15054485
M. Wt: 451.9 g/mol
InChI Key: KTCCHFWIMVMWDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Chloro-2-methoxyphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound with a molecular weight of 451.9 g/mol and the molecular formula C₂₂H₁₈ClN₅O₂S. It belongs to a class of 1,2,4-triazole derivatives, characterized by a central triazole ring substituted with phenyl and pyridin-4-yl groups, linked via a thioacetamide bridge to a 5-chloro-2-methoxyphenyl moiety . The distinct nitrogen orientation of the pyridin-4-yl group may facilitate key hydrogen bonding or π-stacking interactions with biological targets, making this compound a valuable scaffold in medicinal chemistry research . This compound has been investigated for its promising biological activities, which include potential antimicrobial, anticancer, and anti-inflammatory properties . Its mechanism of action is believed to involve the inhibition of key enzymes or the modulation of specific receptors that play critical roles in disease pathways . The presence of multiple aromatic rings and heterocycles contributes to its ability to interact effectively with a diverse range of biological targets . Advanced synthetic methods for this compound have been developed, including efficient microwave-assisted protocols that significantly reduce reaction times. One optimized two-stage process involves the initial formation of the 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol core, followed by a thioether linkage installation with 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide, achieving high yields of up to 89% . Process optimization studies have identified critical parameters such as temperature control and the use of specific bases like 1,8-Diazabicycloundec-7-ene (DBU) for superior conversion rates . The compound can undergo various chemical reactions, including oxidation of the sulfanyl group to form sulfoxides or sulfones, and substitution reactions, allowing for further structural diversification . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C22H18ClN5O2S

Molecular Weight

451.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H18ClN5O2S/c1-30-19-8-7-16(23)13-18(19)25-20(29)14-31-22-27-26-21(15-9-11-24-12-10-15)28(22)17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,25,29)

InChI Key

KTCCHFWIMVMWDT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Triazole Core Formation

The 1,2,4-triazole ring system is typically constructed via cyclocondensation reactions. Early synthetic routes employed hydrazine hydrate and carbon disulfide under reflux conditions to form 5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-amine intermediates, which subsequently undergo alkylation with propargyl bromides or chloroacetamide derivatives. For the target compound, the 4-phenyl-5-(pyridin-4-yl) substitution pattern necessitates careful regiochemical control during cyclization.

Key parameters for conventional triazole synthesis include:

  • Reaction temperature: 80–100°C in ethanol/water mixtures
  • Cyclization time: 12–24 hours for complete conversion
  • Base selection: Potassium hydroxide preferred over sodium hydroxide due to reduced side reactions

Thioether Linkage Installation

The critical C-S bond formation between the triazole thiol and chloroacetamide precursor employs nucleophilic substitution under basic conditions. Optimization studies demonstrate that:

  • Polar aprotic solvents (DMF, DMSO) improve reaction kinetics compared to ethanol
  • Phase-transfer catalysts (tetrabutylammonium bromide) enhance interfacial reactivity
  • Stoichiometric control (1:1.2 thiol:chloroacetamide ratio) minimizes disulfide byproducts

Final Acetamide Functionalization

Coupling of the N-(5-chloro-2-methoxyphenyl) group to the thioether intermediate utilizes Schotten-Baumann conditions:

  • Chloroacetyl chloride activation in 1,4-dioxane at 0–5°C
  • Gradual addition to amine-containing aromatic component
  • pH maintenance at 8–9 using sodium bicarbonate buffer

Microwave-Assisted Synthesis Revolution

Accelerated Triazole Formation

Microwave irradiation dramatically enhances triazole synthesis efficiency. Comparative data from recent studies reveals:

Parameter Conventional Method Microwave Method Improvement Factor
Reaction Time 9–19 hours 31–68 seconds 500–2000×
Yield 44–88% 85–97% +41–53%
Energy Consumption 1.8 kWh 0.05 kWh 36× reduction

The mechanism involves dielectric heating-induced acceleration of-dipolar cycloaddition, with precise temperature control (150–200°C) preventing thermal degradation.

Enhanced Thioether Coupling

Microwave-assisted thioether formation demonstrates:

  • Complete conversion in <5 minutes vs. 2–3 hours conventionally
  • Elimination of oxygen-sensitive reaction conditions
  • Improved regioselectivity (98:2 para:meta substitution)

Stepwise Synthetic Protocol

Stage 1: 4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Reagents:

  • Phenylhydrazine (1.2 eq)
  • Pyridine-4-carboxaldehyde (1.0 eq)
  • Thiosemicarbazide (1.5 eq)

Procedure:

  • Condense aldehyde and hydrazine in ethanol (50 mL/mmol) under nitrogen
  • Add thiosemicarbazide portionwise at 60°C
  • Microwave irradiate (300 W) for 90 seconds
  • Cool and precipitate with ice-water

Yield: 92% after recrystallization (ethanol:water 3:1)

Stage 2: Thioether Formation

Reagents:

  • Triazole thiol (1.0 eq)
  • 2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide (1.05 eq)
  • K₂CO₃ (2.0 eq)

Procedure:

  • Suspend components in dry DMF (15 mL/mmol)
  • Heat at 80°C under microwave (150 W) for 3 minutes
  • Quench with chilled HCl (1M)
  • Extract with ethyl acetate (3× volumes)

Yield: 89% pure product after column chromatography (silica gel, hexane:EA 4:1)

Critical Process Optimization Parameters

Temperature Profiling

DSC analysis reveals three critical thermal events:

  • 110–115°C: Initiation of cyclization exotherm
  • 145–150°C: Maximum reaction rate window
  • >160°C: Onset of decomposition pathways

Catalytic System Screening

Comparative catalyst evaluation demonstrates:

Catalyst Conversion (%) Selectivity (%) Byproducts
KOH 98.2 95.7 Oligomers (2.1%)
DBU 99.1 97.3 None detected
Et₃N 85.4 89.2 Disulfides (8.3%)

1,8-Diazabicycloundec-7-ene (DBU) emerges as superior base for thioether formation, enabling near-quantitative conversion without requiring excess reagents.

Solvent Effects

Green chemistry metrics across solvent systems:

Solvent PMI* E-Factor Reaction Yield
EtOH 8.7 23.4 82%
H₂O 3.1 7.8 68%
PEG-400 5.4 11.2 91%

*Process Mass Intensity
Polyethylene glycol (PEG-400) demonstrates optimal balance between environmental impact and synthetic efficiency.

Advanced Purification Techniques

Crystallization Optimization

Phase diagram analysis identifies ideal recrystallization conditions:

  • Solvent: Ethyl acetate/hexane (3:7 v/v)
  • Cooling rate: 0.5°C/min
  • Seed crystal size: 20–50 μm

This protocol achieves 99.5% purity by HPLC with single-pass crystallization.

Chromatographic Methods

Preparative HPLC parameters for final purification:

  • Column: C18, 250 × 21.2 mm, 5 μm
  • Mobile phase: ACN/water (55:45) + 0.1% TFA
  • Flow rate: 15 mL/min
  • Injection volume: 2 mL

Retention time: 12.3 ± 0.2 minutes
Purity: 99.9% (UV 254 nm)

Comparative Methodological Analysis

Time-Weighted Yield Metrics

Method Total Time Overall Yield Space-Time Yield (kg/m³·h)
Conventional 38 h 61% 0.47
Microwave-Assisted 45 min 89% 18.6
Continuous Flow 22 min 93% 42.3

Continuous flow synthesis demonstrates superior productivity metrics, though requires specialized equipment.

Environmental Impact Assessment

Parameter Conventional Microwave Green Score Δ
E-Factor 18.7 6.2 +67%
PMI 32.4 11.8 +64%
Energy (kJ/mol) 4800 890 +81%

Microwave methods reduce environmental impact by >60% across all measured parameters.

Emerging Synthetic Technologies

Photochemical Activation

Preliminary studies using UV irradiation (λ = 365 nm) show:

  • 80% conversion in 15 minutes for triazole cyclization
  • No requirement for metal catalysts
  • Enhanced regioselectivity through orbital-controlled transitions

Enzymatic Coupling

Novel thioredoxin mutants catalyze thioether formation with:

  • 99% enantiomeric excess
  • Water as sole solvent
  • Ambient temperature operation

Current limitations include substrate scope restrictions and enzyme cost.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methoxyphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to the desired therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Phenyl Ring Modifications
  • N-(5-Chloro-2-methylphenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide ():
    • Replaces the methoxy group (OCH₃) with a methyl group (CH₃).
    • Methyl is less polar than methoxy, reducing solubility but increasing lipophilicity, which may enhance membrane permeability .
  • N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide ():
    • Substitutes pyridin-4-yl with pyrazin-2-yl and adds a methyl group at the 5-position of the phenyl ring.
    • Pyrazine’s nitrogen-rich structure could alter electronic properties, while the additional methyl group may introduce steric hindrance .
Pyridine Positional Isomerism
  • N-(5-Chloro-2-methylphenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (): Features pyridin-3-yl instead of pyridin-4-yl.

Triazole Ring Substituents

  • N-(3-Methoxyphenyl)-2-((4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (): Substitutes the phenyl group on the triazole with prop-2-en-1-yl (allyl).
  • 2-((4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide ():
    • Replaces pyridin-4-yl with thiophen-2-yl and adds a benzothiazole moiety.
    • Thiophene’s sulfur atom may enhance π-π stacking, while benzothiazole could improve rigidity and selectivity for hydrophobic targets .

Thioacetamide Linker Modifications

  • N-[5-[(2-Methoxy-5-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide (): Replaces the triazole-thioacetamide system with a thiadiazole scaffold.

Data Table: Structural and Functional Comparison

Compound ID (Evidence) Phenyl Substituent Triazole Substituents Pyridine/Other Group Key Properties
Target Compound 5-Cl, 2-OCH₃ 4-phenyl, 5-pyridin-4-yl Pyridin-4-yl High polarity (OCH₃), potential H-bonding
5-Cl, 2-CH₃ 4-ethyl, 5-pyridin-2-yl Pyridin-2-yl Increased lipophilicity (CH₃)
4-Cl, 2-OCH₃, 5-CH₃ 4-ethyl, 5-pyrazin-2-yl Pyrazin-2-yl Electron-deficient (pyrazine), steric hindrance
3-OCH₃ 4-allyl, 5-pyridin-2-yl Pyridin-2-yl Reactive allyl group, flexible linker

Implications of Structural Differences

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (target compound) improves solubility but may increase metabolic oxidation compared to methyl .
  • Pyridine Position : Pyridin-4-yl (target) offers a strategic nitrogen position for target interaction vs. pyridin-2-yl/3-yl in analogs .
  • Triazole Substitutions : Phenyl at the 4-position (target) enhances aromatic stacking, whereas allyl or ethyl groups may prioritize hydrophobicity or reactivity .

Biological Activity

N-(5-Chloro-2-methoxyphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of thioether-containing triazoles, which are known for their diverse pharmacological properties. The unique structural features of this compound, including a chloro-methoxyphenyl moiety and a triazole ring, suggest promising therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C22H18ClN5O2S
  • Molecular Weight : 451.9 g/mol
  • IUPAC Name : N-(5-chloro-2-methoxyphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial , anticancer , and anti-inflammatory agent. The mechanisms of action typically involve interactions with specific molecular targets such as enzymes and receptors that regulate cellular processes.

The compound's mechanism of action is believed to involve:

  • Enzyme Inhibition : Interfering with key enzymes involved in disease pathways.
  • Receptor Modulation : Binding to specific receptors to elicit therapeutic effects.
  • Cellular Pathway Regulation : Modulating pathways that control cell growth and apoptosis.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazole compounds have been shown to possess activity against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL to higher values depending on the structure and substituents present.

Anticancer Potential

The anticancer activity of this compound has been assessed through various in vitro studies. The following table summarizes findings related to its cytotoxic effects:

Cell LineIC50 Value (µg/mL)Mechanism of Action
A431 (epidermoid carcinoma)< 10Induction of apoptosis
Jurkat (T-cell leukemia)< 20Inhibition of Bcl-2 protein

These results indicate that N-(5-Chloro-2-methoxyphenyl)-2-((4-phenyl-5-(pyridin-4-yil)-4H -1,2,4-triazol -3 -yl)thio)acetamide may act by promoting apoptotic pathways in cancer cells while inhibiting survival signals.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may also possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, indicating its potential as a therapeutic agent for inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The most potent derivative exhibited an MIC value significantly lower than standard antibiotics, suggesting a novel mechanism of action distinct from traditional treatments.

Case Study 2: Cancer Cell Line Testing

Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that treatment with N-(5-Chloro-2-methoxyphenyl)-2-((4-phenyl-5-(pyridin-4-yil)-4H -1,2,4-triazol -3 -yl)thio)acetamide led to a marked decrease in cell viability and induced apoptosis in a dose-dependent manner.

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